Activation Potency vs. First-Generation Hits
The target compound achieves an IC50 of 2.30 nM in the cell-free protein synthesis inhibition assay (mouse L cell extract) [1]. This is approximately 4 orders of magnitude more potent than the initial screening hits 1 and 2 from the ChemBridge library, which had EC50 values of 26 µM and 22 µM, respectively, in a FRET-based RNase L activation assay [2]. While the assay formats differ (cell-free translation inhibition vs. FRET probe cleavage), the target compound's potency approaches that of the natural trimeric 2-5A activator (Kd ≈ 0.5 nM for binding to the 2-5A domain) [3], suggesting nanomolar target engagement.
| Evidence Dimension | RNase L activation potency (IC50 / EC50) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM (protein synthesis inhibition in mouse L cell extracts) |
| Comparator Or Baseline | Compound 1: EC50 = 26 µM; Compound 2: EC50 = 22 µM (FRET probe cleavage); Natural 2-5A trimer: Kd ≈ 0.5 nM |
| Quantified Difference | Approximately 9,500- to 11,000-fold lower IC50 vs. screening hits 1 and 2 |
| Conditions | Target compound: mouse L cell extract translation inhibition assay; Comparators: recombinant human RNase L FRET assay |
Why This Matters
The nanomolar potency establishes this compound as a viable tool for probing RNase L biology at near-physiological concentrations, unlike micromolar screening hits that require high concentrations and risk off-target effects.
- [1] BindingDB BDBM50025002 / CHEMBL404038. IC50: 2.30 nM. Assay: Inhibition of protein synthesis in mouse L cell extracts via RNase L activation. View Source
- [2] Thakur, C. S. et al. (2007). PNAS 104(23), 9585–9590. EC50 values: Compound 1 = 26 µM; Compound 2 = 22 µM. View Source
- [3] Thakur, C. S. et al. (2007). PNAS 104(23), 9585–9590. 2-5A trimer Kd ≈ 0.5 nM by surface plasmon resonance. View Source
